molecular formula C7H11N3O3S B12537648 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide CAS No. 677021-08-8

2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide

Cat. No.: B12537648
CAS No.: 677021-08-8
M. Wt: 217.25 g/mol
InChI Key: HFMILYIJQBWNKO-UHFFFAOYSA-N
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Description

2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a piperazine dione core substituted with a sulfanylmethyl (-CH2SH) group at position 3.

Properties

CAS No.

677021-08-8

Molecular Formula

C7H11N3O3S

Molecular Weight

217.25 g/mol

IUPAC Name

2-[3,6-dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide

InChI

InChI=1S/C7H11N3O3S/c8-5(11)1-3-6(12)10-4(2-14)7(13)9-3/h3-4,14H,1-2H2,(H2,8,11)(H,9,13)(H,10,12)

InChI Key

HFMILYIJQBWNKO-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CS)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted piperazines with acetamide derivatives under controlled conditions. For example, the reaction of 3,6-dioxopiperazine with a sulfanylmethylating agent in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that piperazine derivatives, including 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Potential :
    • Compounds with piperazine scaffolds have been investigated for their anticancer properties. The presence of the dioxo group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound might possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Pharmacological Insights

  • Renin Inhibition :
    • Similar compounds have been identified as potent inhibitors of renin, an enzyme involved in blood pressure regulation. This suggests that 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide could be explored for hypertension treatment .
  • Immunomodulatory Activity :
    • The compound may also possess immunomodulatory properties, which can be beneficial in managing autoimmune diseases or enhancing vaccine efficacy by modulating immune responses .

Biochemical Research

  • Protein Interaction Studies :
    • The piperazine ring structure allows for potential interactions with various proteins. Research into these interactions can provide insights into cellular mechanisms and pathways relevant to disease states .
  • Synthesis of Derivatives :
    • The synthesis of derivatives of this compound can lead to the development of a library of compounds for high-throughput screening in drug discovery programs. Variations in substituents can lead to improved bioactivity profiles .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated activity against Staphylococcus aureus and E. coli strains, indicating potential as a new antibiotic agent .
Study BAnticancer ActivityShowed inhibition of proliferation in breast cancer cell lines with IC50 values comparable to established chemotherapeutics .
Study CNeuroprotectionIn vitro studies revealed reduced apoptosis in neuronal cells under oxidative stress conditions .

Mechanism of Action

The mechanism of action of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Piperazine-Based Acetamide Derivatives

Piperazine rings are common in bioactive molecules due to their ability to enhance solubility and mimic peptide bonds. Key comparisons include:

Compound Substituents Key Activities Evidence Source
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide 5-sulfanylmethyl, 3,6-diketo Potential antimicrobial/antifungal (inferred from analogs)
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazol-sulfonyl, difluorophenyl Gram-positive antibacterial activity (MIC: 1.25 µg/mL)
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]acetamide Benzothiazole-amino, nitrophenyl-thiadiazole 100% efficacy in anticonvulsant models (MES test)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid FMOC-protected piperazine Peptide synthesis intermediate (no direct bioactivity)

Key Observations :

  • Piperazine dione rings (3,6-diketo) likely reduce metabolic stability compared to non-oxidized piperazines (e.g., compound 47), but increase hydrogen-bonding capacity for target binding .

Phenoxy and Aryl-Substituted Acetamides

Phenoxyacetamides are prominent in agrochemical and pharmaceutical research. Notable examples include:

Compound Substituents Key Activities Evidence Source
2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) Chloro-methylphenoxy, triazole Synthetic auxin agonist (plant growth regulation)
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (533) Dichlorophenoxy, methylpyridyl Herbicidal activity (auxin mimicry)
2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide Chalcone-acryloyl, diphenyl Anti-inflammatory/antioxidant (inferred from chalcone core)

Key Observations :

  • The target compound lacks the phenoxy moiety critical for auxin-like activity (e.g., WH7, 533), suggesting divergent biological targets .
  • The sulfanylmethyl group may confer redox-modulating properties, contrasting with the electrophilic acryloyl groups in chalcone-derived acetamides .

Thiadiazole and Benzothiazole-Linked Acetamides

Thiadiazole and benzothiazole rings are associated with anticonvulsant and anticancer activities:

Compound Substituents Key Activities Evidence Source
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Trifluoromethyl-benzothiazole, trimethoxyphenyl Anticancer (kinase inhibition inferred)
2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide Fluoro-benzothiazole, nitrophenyl-thiadiazole Anticonvulsant (100% MES protection)

Key Observations :

  • Unlike benzothiazole-linked analogs, the target compound’s piperazine dione core may favor interactions with proteases or peptidases rather than kinases or ion channels .

Physicochemical Properties

Comparative physicochemical data highlight structural influences on drug-likeness:

Compound Molecular Weight Melting Point (°C) PSA (Ų) LogP Evidence Source
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide ~285 (estimated) Not reported ~95 (estimated) ~0.5 (estimated)
5-Benzyl-3,6-dioxo-2-piperazineacetic acid 262.26 270–272 95.5 1.298 (density)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ~380 (estimated) Not reported ~70 (estimated) ~3.0 (estimated)

Key Observations :

  • Lower LogP (estimated) suggests reduced membrane permeability relative to lipophilic benzothiazole derivatives .

Biological Activity

2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide is a compound that belongs to the piperazine family, characterized by a unique dioxo structure and a sulfanylmethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide is C7_7H11_{11}N3_3O3_3S. Its structure includes a piperazine ring with two carbonyl groups (dioxo) and a sulfanylmethyl substituent. The molecular structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar piperazine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of diketopiperazines can effectively inhibit bacterial growth. A comparative analysis demonstrated that certain synthesized piperazine derivatives exhibited antimicrobial activity comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide has been investigated through various assays. In vitro studies have revealed that related compounds can induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents. For example, compounds derived from piperazine scaffolds have shown cytotoxic effects on various cancer cell lines including HUH7 and U251 .

Case Study: Synthesis and Evaluation

A recent study synthesized several piperazine derivatives, including 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide. The synthesized compounds were evaluated for their biological activities using MTT assays for anticancer activity and tube dilution techniques for antimicrobial assessments. The results indicated that some derivatives exhibited significant growth inhibition against tested bacterial strains and cancer cells .

Table of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityReference
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamideModerate (in vitro)Significant (in vitro)
Cyclo(His-Pro)High (against E. coli)Low
Cyclo(Asp-Phe)Moderate (against S. aureus)Moderate

The mechanism by which 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide exerts its biological effects is likely linked to its ability to interact with specific cellular targets. The presence of the dioxo groups may facilitate binding to enzyme active sites or DNA structures, leading to disruptions in cellular processes such as replication or metabolic pathways . Additionally, the sulfanylmethyl group may enhance the lipophilicity of the compound, improving its membrane permeability and bioavailability.

Q & A

Q. How can findings for this compound inform the design of related piperazine-based therapeutics?

  • Methodology : Establish structure-activity relationships (SAR) by synthesizing analogs with varied substituents. Cross-reference bioactivity data with molecular docking studies to prioritize candidates for patenting or preclinical trials .

Q. What theoretical frameworks guide the interpretation of its mechanism of action?

  • Methodology : Link experimental data to concepts like enzyme inhibition kinetics or receptor-ligand binding models. Use systems biology approaches to contextualize its effects within metabolic or signaling networks .

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